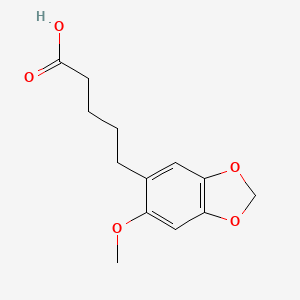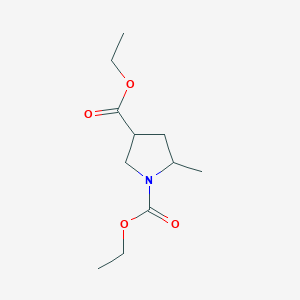![molecular formula C23H24NOP B14569428 1-[4-(Diphenylphosphoryl)phenyl]piperidine CAS No. 61564-22-5](/img/structure/B14569428.png)
1-[4-(Diphenylphosphoryl)phenyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diphenylphosphoryl)phenyl]piperidine is an organic compound that features a piperidine ring substituted with a diphenylphosphoryl group at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Diphenylphosphoryl)phenyl]piperidine typically involves the reaction of piperidine with a diphenylphosphoryl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Piperidine+Diphenylphosphoryl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Diphenylphosphoryl)phenyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 1-[4-(Diphenylphosphine)phenyl]piperidine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-[4-(Diphenylphosphoryl)phenyl]piperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism by which 1-[4-(Diphenylphosphoryl)phenyl]piperidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phosphoryl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(Diphenylphosphorothioyl)phenyl]piperidine: Similar structure but with a phosphorothioyl group instead of a phosphoryl group.
Phenylpiperidines: Compounds with a phenyl group attached to the piperidine ring, exhibiting various pharmacological effects.
Uniqueness: 1-[4-(Diphenylphosphoryl)phenyl]piperidine is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
61564-22-5 |
|---|---|
Molecular Formula |
C23H24NOP |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-(4-diphenylphosphorylphenyl)piperidine |
InChI |
InChI=1S/C23H24NOP/c25-26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-16-14-20(15-17-23)24-18-8-3-9-19-24/h1-2,4-7,10-17H,3,8-9,18-19H2 |
InChI Key |
ATWXCFCBPIUOQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




germane](/img/structure/B14569388.png)

![Butanamide, 3-hydroxy-N-[5-methyl-2-(2-oxopropyl)phenyl]-](/img/structure/B14569400.png)

![2'-(Hydroxymethyl)-5,6-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14569413.png)







